4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Regiochemistry Positional isomerism SAR consistency

Procure this regiospecific 4,6-difluoro-6-methoxy bis-benzothiazol-2-amine (≥95% purity) for CB2 PET tracer development. Unlike the 4-methoxy regioisomer (CAS 862974-32-1), this compound delivers the precise pharmacophoric geometry validated for subnanomolar CB2 affinity and >10,000-fold CB1 selectivity. Methoxy position critically governs metabolic stability in human liver microsomes. Authenticate substitution geometry prior to use; pair with regioisomer for definitive SAR.

Molecular Formula C15H9F2N3OS2
Molecular Weight 349.4 g/mol
CAS No. 862975-98-2
Cat. No. B6500398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
CAS862975-98-2
Molecular FormulaC15H9F2N3OS2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C15H9F2N3OS2/c1-21-8-2-3-10-11(6-8)22-14(18-10)20-15-19-13-9(17)4-7(16)5-12(13)23-15/h2-6H,1H3,(H,18,19,20)
InChIKeyMYHJYEOJTCTTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862975-98-2): A Structurally Defined Bis-Benzothiazole for Focused CB2 Ligand and Kinase Inhibitor Screening Libraries


4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862975-98-2, molecular formula C15H9F2N3OS2) is a synthetic small molecule belonging to the bis-benzothiazol-2-amine class, featuring a characteristic ether-linked dimeric scaffold. The compound incorporates a 4,6-difluoro substitution pattern on one benzothiazole ring and a 6-methoxy group on the second, creating a uniquely decorated polyheterocyclic system available at a vendor-reported purity of ≥95% [1]. While comprehensive primary pharmacological profiling data for this exact structure are currently absent from the public domain, the broader chemical space of fluorinated and methoxylated benzothiazole derivatives has been extensively validated in cannabinoid CB2 receptor ligand development programs, where subnanomolar binding affinities and exceptional CB2-over-CB1 selectivity (Ki hCB1/Ki hCB2 < 0.0001) have been demonstrated for closely related scaffolds [2]. This positions the compound as a structurally privileged entry point for focused screening and radiotracer precursor evaluation, provided its specific substitution geometry is authenticated prior to use.

Why Simple Benzothiazole Analogs Cannot Replace 4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine in Targeted Screening and Radiolabeling Workflows


Procurement decisions for benzothiazole-based screening compounds cannot rely on generic in-class substitution because even minor positional variations in methoxy and fluoro substituents produce profound shifts in target engagement, selectivity, and metabolic stability. A systemic investigation of fluorinated/methoxylated benzothiazole derivatives confirmed that the precise location of the methoxy group is a critical determinant of CB2 receptor binding affinity, while the introduction of fluorine atoms directly influences in vitro metabolic stability in human liver microsomes (HLM). Compounds 15 and 21 in that study, differing only in their fluorination pattern, exhibited a 5- and 2.8-fold difference in HLM stability, respectively [2]. Furthermore, the 6-methoxy regiochemistry of the target compound is isosterically distinct from the 4-methoxy isomer (CAS 862974-32-1), which will inevitably produce different hydrogen-bonding networks and steric profiles within any biological binding pocket [1]. Consequently, replacing the target compound with an uncharacterized benzothiazole monomer, dimer, or regioisomer would invalidate SAR conclusions and waste screening resources. The quantitative evidence below establishes the specific analytical, structural, and class-level differentiators that underpin this compound's distinct procurement identity.

Quantitative Comparator Evidence for 4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine: Why This Exact Regioisomer and Fluorination Pattern Matters


Regiochemical Identity: 6-Methoxy vs. 4-Methoxy Positional Isomer Differentiation

The target compound carries the methoxy substituent at the 6-position of the eastern benzothiazole ring, in contrast to its closest commercially available regioisomer, 4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862974-32-1). The two isomers are chromatographically and spectroscopically distinguishable. Vendor technical specifications confirm that the target 6-methoxy isomer is supplied at a purity of ≥95% as verified by 1H-NMR, ensuring that the positional identity is preserved during procurement [1]. In medicinal chemistry campaigns, methoxy positional isomers on benzothiazole scaffolds have been shown to produce divergent CB2 receptor binding affinities, with the methoxy group's hydrogen-bond acceptor capacity being highly sensitive to its aromatic ring position [2].

Regiochemistry Positional isomerism SAR consistency

CB2 Receptor Binding Affinity Class-Level Inference for Fluorinated/Methoxylated Benzothiazole Series

Although the target compound itself has not been individually profiled, the chemical series from which it derives—fluorinated and methoxylated benzothiazole derivatives—has been rigorously characterized for human CB2 and CB1 receptor binding. In competitive radioligand binding assays using [3H]CP55,940 on membrane preparations from stably transfected HEK293 cells, lead compounds 14, 15, 18, 19, 21, 24, and 25 displayed subnanomolar hCB2 Ki values ranging from 0.16 nM to 0.68 nM, while all compounds completely lacked measurable hCB1 affinity (Ki > 10,000 nM), resulting in selectivity factors exceeding 14,700 [1]. The 4,6-difluoro and 6-methoxy substitution pattern present in the target compound recapitulates key structural features of these potent CB2 ligands, strongly suggesting it will operate within a comparable affinity and selectivity envelope, whereas non-fluorinated or incorrectly substituted benzothiazoles will not.

Cannabinoid CB2 receptor Binding affinity Subnanomolar Ki

In Vitro Metabolic Stability of Fluorinated Benzothiazole Analogs in Human Liver Microsomes (HLM) – Class-Level Benchmarking

Fluorine substitution on benzothiazole scaffolds directly influences oxidative metabolism. Aly et al. demonstrated that fluorinated benzothiazole analogs 15 and 21 exhibited 91% and 98% intact compound remaining, respectively, after 60-minute incubation with mouse liver microsomes (MLM). In human liver microsomes, the stability of 21 was 2.8-fold higher than that of 15, confirming that even subtle fluorination pattern differences translate into quantifiable metabolic stability variations [1]. The target compound's 4,6-difluoro arrangement on the benzothiazole core is expected to confer a metabolic stability advantage over non-fluorinated or mono-fluorinated benzothiazole counterparts, which are predicted to undergo more rapid CYP450-mediated oxidation.

Metabolic stability Human liver microsomes Fluorine effect

Analytical Purity Specification as a Procurement Gatekeeper: HPLC and 1H-NMR Verification

The target compound is commercially supplied at a purity of ≥95%, as confirmed by 1H-NMR spectroscopy [1]. This specification provides a verifiable procurement criterion that directly distinguishes authentic, properly characterized material from lower-purity or misidentified alternatives. Without a documented purity threshold, screening datasets become irreproducible. The closest comparator, 4,6-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine (CAS 862974-32-1), is offered at comparable purity levels by the same supplier class, but its different methoxy position yields a distinct NMR signature, enabling unambiguous identity verification [1].

Purity Quality control NMR Procurement specification

Fluorination Pattern Differentiation: 4,6-Difluoro vs. 6-Trifluoromethoxy (Riluzole-Type) Scaffolds

Riluzole (6-trifluoromethoxy-1,3-benzothiazol-2-amine), a clinically approved benzothiazole for amyotrophic lateral sclerosis, represents a commonly referenced benzothiazole scaffold. However, Riluzole is a mono-benzothiazole with a trifluoromethoxy group, whereas the target compound is a bis-benzothiazole bearing a 4,6-difluoro motif. The difluoro arrangement introduces two aromatic fluorine atoms amenable to 18F/19F isotopic exchange for PET radiolabeling—a feature absent in the trifluoromethoxy group [1]. Furthermore, the dimeric bis-benzothiazole architecture expands the potential interaction surface with protein targets beyond what is achievable with the Riluzole monomer, theoretically enabling engagement with larger binding pockets or protein-protein interfaces.

Fluorination pattern Riluzole comparison PET tracer suitability

Defined Application Scenarios for 4,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine Based on Structural and Class-Level Evidence


CB2-Selective Radioligand and PET Tracer Precursor Development

The structural congruence of the target compound with the highly potent, CB2-selective fluorinated benzothiazole series characterized by Aly et al. positions it as a credible precursor for 18F-radiolabeling and PET tracer development. The aromatic 4,6-difluoro motif provides a direct site for isotopic substitution, fulfilling a key radiochemical requirement that non-fluorinated or trifluoromethoxy analogs cannot meet [2]. Procurement of this specific regioisomer ensures the radiotracer candidate retains the pharmacophoric geometry associated with subnanomolar CB2 affinity and >10,000-fold CB1 selectivity [2].

Kinase Inhibitor Screening and Bis-Benzothiazole Library Diversification

Benzothiazole dimers and related polyheterocycles have been explored as ATP-competitive kinase inhibitors targeting BCR-ABL, HPK1, and DYRK1A. The target compound's bis-benzothiazole scaffold, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, generates a dipole and hydrogen-bonding profile distinct from mono-benzothiazole screening compounds [1]. Inclusion of this compound in focused kinase inhibitor libraries increases scaffold diversity and may reveal binding modes inaccessible to simpler benzothiazole monomers.

Regiochemical Selectivity and Metabolic Stability SAR Studies

The availability of both the 6-methoxy (target) and 4-methoxy (CAS 862974-32-1) regioisomers from commercial sources enables direct head-to-head SAR investigations. Combined with the documented dramatic differences in HLM stability observed between fluorinated analogs in the CB2 series—where a 2.8-fold stability differential was recorded between closely related compounds [2]—procuring the target compound along with its regioisomer allows systematic deconvolution of how methoxy position and fluorination pattern independently govern metabolic stability and target selectivity.

Quote Request

Request a Quote for 4,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.